molecular formula C12H20O2 B1417964 cis,trans-5,9-Cyclododecadiene-cis-1,2-diol CAS No. 29118-70-5

cis,trans-5,9-Cyclododecadiene-cis-1,2-diol

Cat. No.: B1417964
CAS No.: 29118-70-5
M. Wt: 196.29 g/mol
InChI Key: BHYILZSOXKSYCF-TXEJJXNPSA-N
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Description

cis,trans-5,9-Cyclododecadiene-cis-1,2-diol is an organic compound with the molecular formula C12H20O2. It is characterized by its unique structure, which includes a cyclododecadiene ring with two hydroxyl groups attached at the 1 and 2 positions in a cis configuration. This compound is known for its applications in various fields, including synthetic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis,trans-5,9-Cyclododecadiene-cis-1,2-diol typically involves the dihydroxylation of cis,trans-5,9-cyclododecadiene. This reaction can be carried out using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. The reaction proceeds via the formation of a cyclic osmate ester or manganate ester intermediate, which is subsequently hydrolyzed to yield the diol .

Industrial Production Methods

Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The choice of reagents and conditions is optimized to ensure high yield and purity of the product. Additionally, the process may include steps for purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

cis,trans-5,9-Cyclododecadiene-cis-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis,trans-5,9-Cyclododecadiene-cis-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of cis,trans-5,9-Cyclododecadiene-cis-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable intermediate in synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclododecadiene ring and cis-configured hydroxyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science .

Properties

IUPAC Name

(1R,2S)-cyclododeca-5,9-diene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYILZSOXKSYCF-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C(CCC=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC=CCC[C@@H]([C@@H](CCC=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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